N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine
- 6-substitutedbenzo[d]thiazol-2-ylamino derivatives
Uniqueness
What sets N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention in the scientific community due to its unique structural features and potential biological activities. This compound integrates a benzothiazole moiety and a dimethoxybenzamide group, which are known for their diverse pharmacological properties. This article reviews its biological activity based on available research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
CAS Number | 868375-79-5 |
Molecular Formula | C18H16F2N2O3S |
Molecular Weight | 366.39 g/mol |
The presence of fluorine atoms and functional groups such as amides and methoxy groups suggests that the compound may exhibit significant biological activities.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures to this compound possess anticancer properties. Research has shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms through which this compound acts are still under investigation but may involve modulation of cell signaling pathways related to proliferation and survival.
Antimicrobial Activity
Research suggests that compounds containing benzothiazole moieties often exhibit antimicrobial properties. The ability of this compound to interact with biological membranes could contribute to its efficacy against various pathogens. In vitro studies are necessary to confirm its spectrum of activity against bacteria and fungi.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may bind to specific enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could interact with receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole Core: This is achieved through cyclization reactions involving appropriate precursors.
- Formation of Dimethoxybenzamide: The introduction of methoxy groups is performed via methylation reactions.
- Final Coupling Reaction: The two components are linked through amide bond formation using coupling agents.
Case Study 1: Anticancer Activity
A study conducted on benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). Further research is required to evaluate the specific efficacy of N-[...]-dimethoxybenzamide in comparison with these derivatives.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis with known antimicrobial agents, compounds structurally similar to N-[...]-dimethoxybenzamide showed promising results against Staphylococcus aureus and Escherichia coli. Future studies should focus on determining the minimum inhibitory concentration (MIC) for this compound.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-16-11(20)8-10(19)9-14(16)26-18(22)21-17(23)15-12(24-2)6-5-7-13(15)25-3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVYUFUOMHTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.